

Physicochemical Properties of Isopulegol Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopulegol acetate*

Cat. No.: B1618702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopulegol acetate, a monoterpenoid acetate ester, is recognized for its characteristic minty and woody aroma, leading to its use in the flavor and fragrance industries. Beyond its sensory properties, the physicochemical characteristics of **Isopulegol acetate** are fundamental to its application in various scientific and industrial contexts, including potential considerations in drug delivery and formulation. This technical guide provides a comprehensive overview of the known physicochemical properties of **Isopulegol acetate**, details relevant experimental methodologies for their determination, and visualizes key related pathways and workflows.

Physicochemical Data

The following table summarizes the key physicochemical properties of **Isopulegol acetate**, compiled from various chemical databases and scientific sources. It is important to note that values can vary depending on the isomeric composition and the experimental conditions under which they were determined.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₀ O ₂	[1]
Molecular Weight	196.29 g/mol	[1]
Appearance	Colorless clear liquid (estimated)	[2]
Odor	Mentholic, woody, sweet, peppermint, tropical	[2]
Density	0.929 to 0.936 g/cm ³ at 25 °C	[2]
Boiling Point	104.00 to 105.00 °C at 10.00 mm Hg	[2]
	112.00 to 114.00 °C at 8.00 mm Hg	[2]
Melting Point	85.00 °C at 760.00 mm Hg	[2]
Refractive Index	1.4540 to 1.4570 at 20.00 °C	[2]
Vapor Pressure	0.025000 mmHg at 25.00 °C (estimated)	[2]
Flash Point	186.00 °F (85.56 °C) (Tag Closed Cup)	[2]
logP (Octanol/Water)	4.246 (estimated)	[2]
Solubility	Soluble in alcohol; slightly soluble in water (estimated at 8.307 mg/L at 25 °C)	[2]
Assay	95.00 to 100.00% (total of isomers)	[2]

Experimental Protocols

The determination of the physicochemical properties of **Isopulegol acetate** involves standard analytical chemistry techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.
- Procedure:
 - A small amount of **Isopulegol acetate** is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
 - The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
 - The assembly is immersed in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.
 - The Thiele tube is gently heated, and the sample is observed.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Heating is discontinued, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Density

Density is the mass per unit volume of a substance.

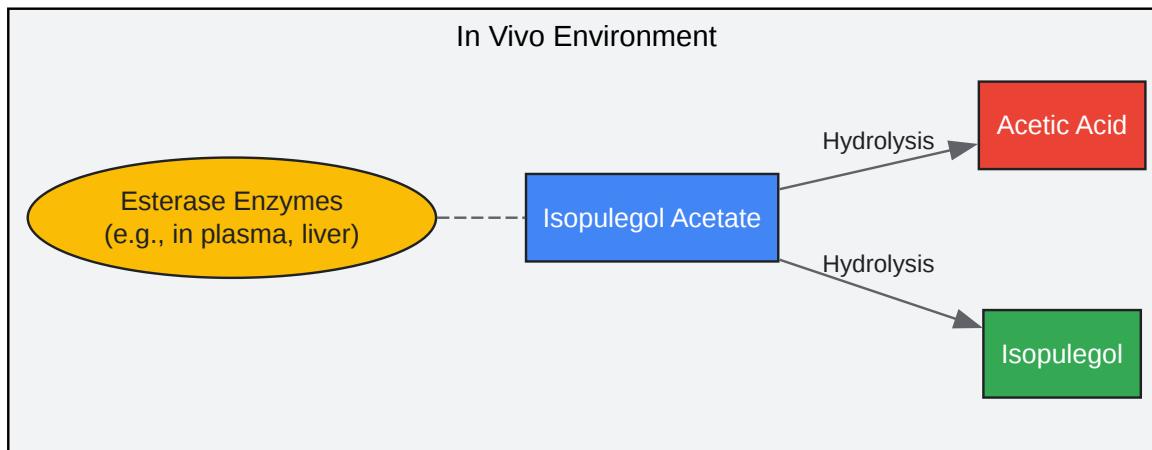
- Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.
- Procedure:

- The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
- The pycnometer is filled with distilled water and weighed to determine the mass of the water. The temperature of the water is recorded.
- The pycnometer is emptied, dried, and then filled with **Isopulegol acetate**.
- The mass of the pycnometer filled with **Isopulegol acetate** is determined.
- The density of **Isopulegol acetate** is calculated using the formula: Density = (mass of **Isopulegol acetate** / mass of water) * density of water at the recorded temperature.

Measurement of Refractive Index

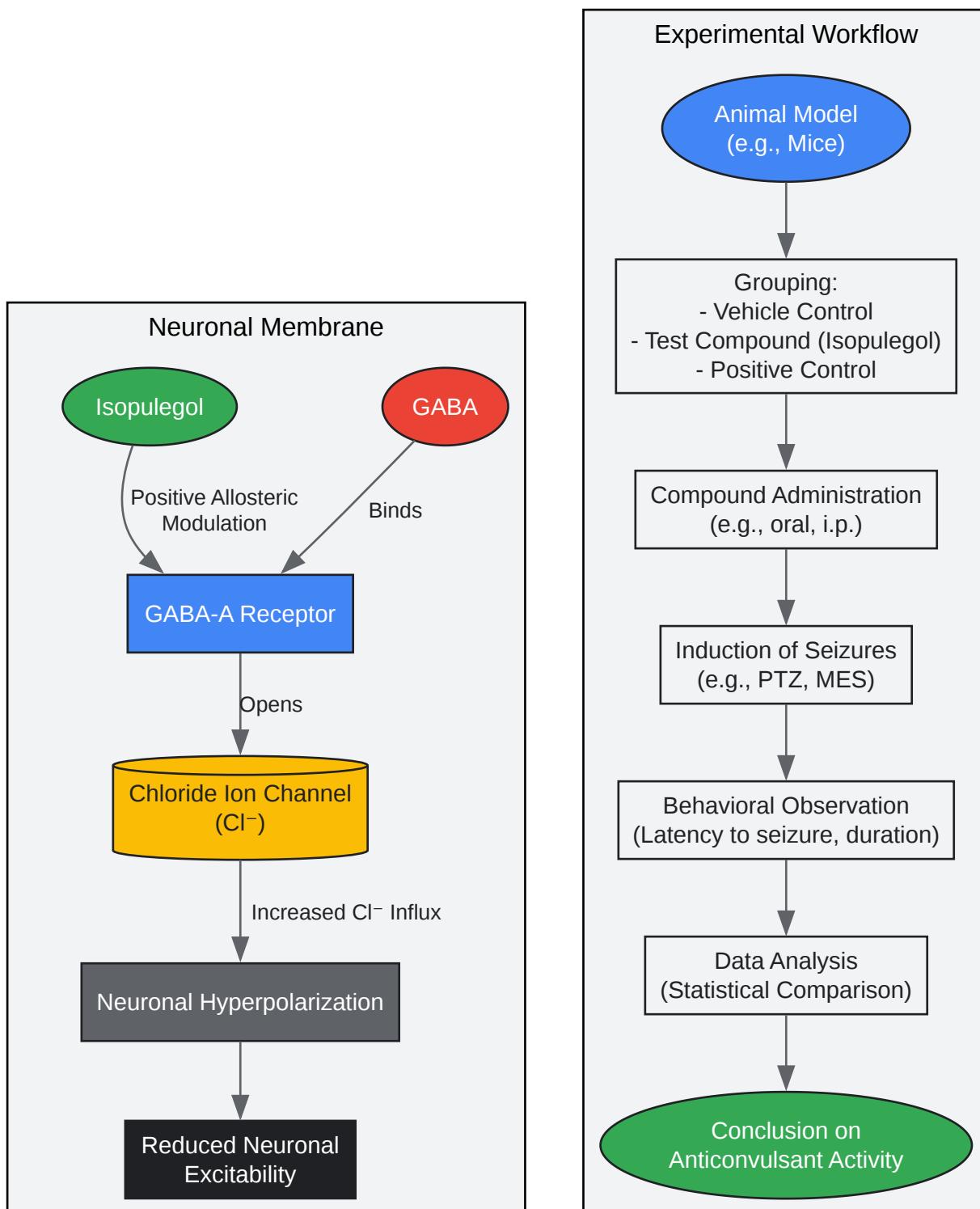
The refractive index is a dimensionless number that describes how fast light travels through the material.

- Apparatus: Abbe refractometer, constant temperature water bath, light source (e.g., sodium lamp).
- Procedure:
 - The Abbe refractometer is calibrated using a standard of known refractive index.
 - The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
 - A few drops of **Isopulegol acetate** are placed on the surface of the prism.
 - The prisms are closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.
 - The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
 - The refractive index is read directly from the instrument's scale.


Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

- Qualitative Solubility:
 - To a series of test tubes, add a small, measured amount of **Isopulegol acetate**.
 - Add a small volume of a solvent (e.g., water, ethanol, acetone) to each test tube.
 - Agitate the mixture and observe if the **Isopulegol acetate** dissolves completely.
 - Record the solubility as soluble, partially soluble, or insoluble.
- Quantitative Solubility (Shake-Flask Method):
 - An excess amount of **Isopulegol acetate** is added to a known volume of the solvent in a sealed flask.
 - The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The solution is then allowed to stand, and a sample of the supernatant is carefully removed and filtered.
 - The concentration of **Isopulegol acetate** in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography.


Mandatory Visualizations

While specific signaling pathways for **Isopulegol acetate** are not extensively documented, it is widely understood that ester-containing compounds can be hydrolyzed *in vivo* to their corresponding alcohol and carboxylic acid. The biological activity of **Isopulegol acetate** is therefore likely attributable to its parent alcohol, isopulegol. The following diagrams illustrate this logical relationship, a key signaling pathway of isopulegol, and a relevant experimental workflow.

[Click to download full resolution via product page](#)

Caption: Proposed in vivo hydrolysis of **Isopulegol acetate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopulegyl acetate | C12H20O2 | CID 94579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isopulegyl acetate [thegoodsentscompany.com]
- To cite this document: BenchChem. [Physicochemical Properties of Isopulegol Acetate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1618702#what-are-the-physicochemical-properties-of-isopulegol-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com